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Abstract
Hemoglobin Fukuyama is a rare, abnormal hemoglobin variant characterized by a specific

amino acid substitution in the β-globin chain. This technical guide provides an in-depth

overview of its discovery, origin, and the experimental protocols utilized for its characterization.

Quantitative data are summarized for clarity, and key experimental workflows are visualized

using diagrams. This document serves as a comprehensive resource for professionals in

hematology, genetics, and drug development.

Introduction
Hemoglobin variants are mutations in the globin genes that result in alterations to the amino

acid sequence of the hemoglobin protein. While many variants are clinically benign, some can

lead to significant pathologies, such as sickle cell anemia and thalassemias. The identification

and characterization of rare variants like Hemoglobin Fukuyama are crucial for accurate

diagnosis, genetic counseling, and for expanding our understanding of hemoglobin structure

and function.

Discovery and Origin
Hemoglobin Fukuyama was first identified during a screening survey for abnormal

hemoglobins in Fukuyama City, Hiroshima Prefecture, Japan.[1] The propositus was a 64-year-
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old Japanese male with no significant clinical symptoms related to this hemoglobin variant.[1]

Subsequently, Hemoglobin Fukuyama has also been identified in an Indonesian individual,

suggesting a wider, albeit rare, geographical distribution.[2] Currently, there is limited data on

the global prevalence of this variant.

The defining characteristic of Hemoglobin Fukuyama is a substitution of histidine with tyrosine

at the 77th position of the β-globin chain (β77(EF1)His→Tyr).[1] This amino acid residue is

located in the EF1 interhelical segment of the β-chain and is not involved in heme binding or

subunit interactions.[1]

Quantitative Data
The following tables summarize the key quantitative data reported for the individual

heterozygous for Hemoglobin Fukuyama.

Table 1: Hematological Data
Parameter Value Normal Range (Adult Male)

Hemoglobin (Hb) 12.7 g/dL 13.5 - 17.5 g/dL

Hematocrit (PCV) 0.38 L/L 0.41 - 0.53 L/L

Red Blood Cell Count (RBC) 3.80 x 10¹²/L 4.5 - 5.9 x 10¹²/L

Mean Corpuscular Volume

(MCV)
94.6 fL 80 - 100 fL

Mean Corpuscular Hemoglobin

(MCH)
33.4 pg 27 - 33 pg

Mean Corpuscular Hemoglobin

Concentration (MCHC)
35.3 g/dL 32 - 36 g/dL

Total Bilirubin 0.8 mg/dL 0.2 - 1.2 mg/dL

Data from the initial discovery report.[1]

Table 2: Hemoglobin Fractionation
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Hemoglobin Fraction Proportion

Hemoglobin Fukuyama (Hb X) 46.1%

Hemoglobin A (Hb A) 50.8%

Hemoglobin A₂ (Hb A₂) 3.0%

Hemoglobin F (Hb F) 0.25%

Data from the initial discovery report.[1]

Table 3: Oxygen Affinity Studies
Parameter

Hemoglobin Fukuyama
(Hb X)

Hemoglobin A (Control)

log P₅₀ 1.01 0.97

Hill's constant (n) 2.06 2.00

Bohr effect -0.50 -0.60

2,3-DPG effect 0.17 0.19

Data from the initial discovery report.[1] The oxygen equilibrium curves of Hemoglobin
Fukuyama were found to be nearly identical to those of normal Hemoglobin A, indicating no

significant impact on oxygen binding or release.[1]

Experimental Protocols
The characterization of Hemoglobin Fukuyama involved a series of biochemical and

analytical techniques.

Hemolysate Preparation
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

Red Blood Cell Washing: Red blood cells (RBCs) are washed three to four times with a

saline solution (0.9% NaCl) to remove plasma proteins. Centrifugation is used to pellet the

RBCs after each wash.
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Lysis: The washed RBCs are lysed by adding an equal volume of distilled water and a small

volume of a dense organic solvent like carbon tetrachloride. This mixture is vortexed to

ensure complete lysis and denaturation of non-hemoglobin proteins.

Clarification: The mixture is centrifuged at high speed to separate the clear hemoglobin

solution (hemolysate) from the RBC stroma and the organic solvent.

Storage: The resulting hemolysate is stored at 4°C for immediate analysis or at -80°C for

long-term storage.

Isoelectric Focusing (IEF)
Gel Preparation: A thin-layer polyacrylamide or agarose gel containing a mixture of

ampholytes that establish a pH gradient is prepared or a pre-cast gel is used.

Sample Application: The hemolysate is applied to the gel.

Focusing: An electric field is applied across the gel, causing the hemoglobin variants to

migrate through the pH gradient until they reach their isoelectric point (pI), the pH at which

their net charge is zero.

Staining: After focusing, the gel is stained with a protein-specific dye (e.g., Coomassie

Brilliant Blue) to visualize the separated hemoglobin bands. Hemoglobin Fukuyama was

observed to focus at a position anodal to Hemoglobin A.[1]

Globin Chain Separation by Carboxymethyl (CM)
Cellulose Chromatography

Globin Preparation: Globin is precipitated from the hemolysate by adding the hemolysate

dropwise to a cold solution of acetone containing 2% hydrochloric acid. The precipitated

globin is washed with cold acetone and dried.

Column Preparation: A chromatography column is packed with CM-cellulose resin and

equilibrated with the starting buffer (e.g., a low ionic strength phosphate buffer containing 8M

urea and a reducing agent like dithiothreitol).
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Sample Loading: The dried globin is dissolved in the starting buffer and loaded onto the

column.

Elution: The globin chains are eluted from the column using a salt gradient (e.g., an

increasing concentration of NaCl in the starting buffer). The α- and β-globin chains elute at

different salt concentrations due to their different charges. The abnormal β-chain of

Hemoglobin Fukuyama is collected for further analysis.

Tryptic Digestion and Peptide Analysis by Reverse-
Phase High-Performance Liquid Chromatography (RP-
HPLC)

Aminoethylation: The isolated abnormal β-globin chain is chemically modified by

aminoethylation to ensure complete cleavage by trypsin at all lysine and arginine residues.

Tryptic Digestion: The aminoethylated globin chain is incubated with trypsin at 37°C for

several hours in a slightly alkaline buffer (pH ~8.2). Trypsin cleaves the protein C-terminal to

lysine and arginine residues, generating a mixture of smaller peptides.

RP-HPLC Separation: The resulting peptide mixture is injected into an RP-HPLC system. A

C18 column is commonly used for peptide separations.

Elution Gradient: The peptides are eluted from the column using a gradient of increasing

organic solvent concentration (e.g., acetonitrile) in an aqueous solution containing an ion-

pairing agent (e.g., trifluoroacetic acid).

Detection: The eluting peptides are detected by their absorbance at a specific wavelength

(typically 214 nm or 280 nm). The chromatogram will show a series of peaks, each

corresponding to a different tryptic peptide.

Peptide Identification: The peptide profile is compared to that of a normal β-globin chain. Any

new or shifted peaks indicate the location of the amino acid substitution. In the case of

Hemoglobin Fukuyama, a new peptide peak was identified.[1]

Amino Acid Analysis
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Peptide Hydrolysis: The abnormal peptide collected from the RP-HPLC is hydrolyzed into its

constituent amino acids by heating it in 6N HCl.

Analysis: The amino acid composition of the hydrolyzed peptide is determined using an

amino acid analyzer. The analysis for the abnormal peptide from Hemoglobin Fukuyama
revealed the absence of histidine and the presence of tyrosine when compared to the normal

corresponding peptide.[1]

Genetic Analysis (General Protocol)
While the specific nucleotide change for Hemoglobin Fukuyama was not detailed in the initial

reports, the general protocol for identifying the mutation would involve the following steps:

DNA Extraction: Genomic DNA is extracted from whole blood.

PCR Amplification: The β-globin gene (HBB) is amplified using the polymerase chain

reaction (PCR) with specific primers that flank the coding regions and intron-exon

boundaries.

DNA Sequencing: The amplified PCR product is sequenced using the Sanger sequencing

method or next-generation sequencing technologies.

Sequence Analysis: The resulting DNA sequence is compared to the reference sequence of

the normal human β-globin gene to identify any nucleotide changes. A substitution of

histidine (encoded by CAT or CAC) to tyrosine (encoded by TAT or TAC) at codon 77 would

be expected.

Visualizations
Caption: Workflow for the discovery and characterization of Hemoglobin Fukuyama.

Caption: General workflow for the genetic analysis of a hemoglobin variant like Fukuyama.

Conclusion
Hemoglobin Fukuyama is a clinically silent β-globin chain variant that does not impair the

oxygen-carrying capacity of the blood. Its discovery through systematic screening and

characterization using a combination of electrophoretic and chromatographic techniques
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highlights the importance of these methods in identifying rare hemoglobinopathies. This

technical guide provides a detailed summary of the available data and the methodologies

involved, serving as a valuable resource for researchers and clinicians in the field. Further

population studies would be beneficial to better understand the prevalence and anthropological

origins of this unique hemoglobin variant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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